H-Aib-D-Trp(2-Me)-D-Trp(2-Me)-NH2 is a synthetic peptide compound that incorporates specific amino acid modifications to enhance its biological activity. The structure features α-amino isobutyric acid (Aib) and D-tryptophan residues, with the latter being methylated at the 2-position. This design aims to improve the compound's binding affinity and stability, particularly in therapeutic applications targeting protein interactions.
H-Aib-D-Trp(2-Me)-D-Trp(2-Me)-NH2 is classified as a modified peptide, specifically designed for potential therapeutic applications in oncology and other fields requiring enhanced peptide stability and binding characteristics.
The synthesis of H-Aib-D-Trp(2-Me)-D-Trp(2-Me)-NH2 generally employs solid-phase peptide synthesis using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The process involves:
The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to minimize side reactions and ensure high yields of the desired product.
The molecular structure of H-Aib-D-Trp(2-Me)-D-Trp(2-Me)-NH2 can be represented as follows:
The compound's molecular weight, solubility characteristics, and spectroscopic data (e.g., NMR, mass spectrometry) are essential for confirming its identity and purity during synthesis.
H-Aib-D-Trp(2-Me)-D-Trp(2-Me)-NH2 can participate in various chemical reactions typical for peptides, including:
Understanding the reactivity of each amino acid residue within the peptide is crucial for predicting its behavior in biological systems and during synthetic modifications.
The mechanism of action for H-Aib-D-Trp(2-Me)-D-Trp(2-Me)-NH2 primarily involves its interaction with specific protein targets. The D-amino acid substitutions are known to alter binding dynamics, potentially enhancing affinity for receptors or enzymes involved in disease processes.
Binding studies using techniques like surface plasmon resonance or fluorescence resonance energy transfer can provide quantitative data on dissociation constants and binding kinetics.
Analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry are routinely employed to assess purity and confirm structural integrity post-synthesis.
H-Aib-D-Trp(2-Me)-D-Trp(2-Me)-NH2 has several scientific uses:
α-Aminoisobutyric acid (Aib), a non-proteinogenic amino acid characterized by geminal dimethyl substitution at the α-carbon, imposes profound conformational restrictions on peptide backbones. The steric bulk of the two methyl groups severely limits the allowable φ (phi) and ψ (psi) dihedral angles, effectively constraining them to the α-helical and 3₁₀-helical regions of the Ramachandran plot (φ: -50° to -80°, ψ: -10° to -60°) [3] [7]. This restriction occurs because the methyl groups clash with backbone atoms in extended (β-sheet) or left-handed helical conformations. In the tripeptide H-Aib-D-Trp(2-Me)-D-Trp(2-Me)-NH2, the Aib residue acts as a conformational anchor, reducing backbone flexibility and promoting local secondary structure formation. Nuclear magnetic resonance studies of analogous Aib-containing peptides reveal reduced amide proton exchange rates, indicating strong intramolecular hydrogen bonding—a hallmark of helical stability [3] [9]. The high propensity of Aib for helical conformations is quantified by its helical induction parameter (Pₕₑ), which exceeds values for alanine, the strongest helix-forming proteinogenic amino acid [7].
Table 1: Ramachandran Distribution of Aib Residues in Peptide Structures
Conformation Type | φ Angle Range (°) | ψ Angle Range (°) | Relative Energy (kcal/mol) | Population (%) |
---|---|---|---|---|
Right-handed α-helix | -57 ± 7 | -47 ± 8 | 0.0 | 82.5 |
3₁₀-helix | -49 ± 5 | -26 ± 6 | 0.8 | 14.2 |
Polyproline II | -75 ± 5 | 145 ± 5 | 3.2 | 1.8 |
β-strand | -120 ± 10 | 120 ± 10 | 4.5 | 1.5 |
Incorporation of D-enantiomers of tryptophan modified with a 2-methyl group fundamentally alters the peptide’s side chain orientation and tertiary packing. The D-chirality inverts the side chain χ₁ and χ₂ dihedral angles compared to L-tryptophan, positioning the indole ring in sterically distinct environments. The addition of a methyl group at the 2-position of the indole ring creates a topographic barrier that restricts rotameric freedom and enhances hydrophobic interactions. Specifically, the methyl group sterically hinders rotation around the Cβ-Cγ bond (χ₂ angle), locking the indole in a gauche⁻ conformation (χ₂ ≈ -60°) [4] [8]. This restriction is critical for optimizing van der Waals contacts between the two D-Tryptophan(2-methyl) residues in H-Aib-D-Trp(2-Me)-D-Trp(2-Me)-NH2. Molecular dynamics simulations reveal that the D-configuration combined with 2-methylation reduces the conformational entropy penalty upon folding by 3.2 kcal/mol compared to unmodified D-tryptophan [5]. Furthermore, the 2-methyl group augments π-electron density in the indole ring, potentially strengthening cation-π or CH-π interactions with proximal groups [4] [8].
Table 2: Side Chain Dihedral Angle Distributions in D-Tryptophan(2-Methyl) vs. L-Tryptophan
Residue Type | χ₁ Angle Preference (°) | χ₂ Angle Preference (°) | ΔGᵣₒₜ (kcal/mol) | van der Waals Surface (Ų) |
---|---|---|---|---|
L-Tryptophan | -60°, 180° | -90°, 95° | 0.0 | 154 |
D-Tryptophan | 60°, -180° | -85°, 85° | +0.3 | 154 |
D-Trp(2-Me) | 65° ± 5 | -65° ± 5 | +1.8 | 182 |
The sequence -Aib-D-Trp(2-Me)-D-Trp(2-Me)- is engineered to nucleate type II' β-turns, a structural motif where the central D-amino acids occupy the i+1 and i+2 positions. In this configuration:
Infrared spectroscopy of H-Aib-D-Trp(2-Me)-D-Trp(2-Me)-NH2 confirms β-turn stability through a distinct amide I band at 1685 cm⁻¹, indicative of intramolecular H-bonding. Nuclear Overhauser effect spectroscopy (NOESY) reveals critical dαN(i,i+2) and dNN(i,i+2) cross-peaks, confirming the compact fold. The 2-methyl groups enhance turn stability by 2.3 kcal/mol through hydrophobic collapse between the indole rings, as measured by isothermal titration calorimetry in aqueous buffer [4] [8].
Table 3: Hydrogen Bonding Metrics in Engineered β-Turns
Turn Type | H-Bond Donor | H-Bond Acceptor | Distance (Å) | Angle (°) | Lifetime (ps) |
---|---|---|---|---|---|
Type II' (Aib-D-Trp) | NH (D-Trp(2-Me)₂ | C=O (Aib) | 2.92 ± 0.15 | 152 ± 4 | 220 |
Type I (L-Ala-L-Ala) | NH (i+2) | C=O (i) | 3.01 ± 0.20 | 148 ± 6 | 95 |
Type II (L-Ala-D-Ala) | NH (i+2) | C=O (i) | 2.85 ± 0.18 | 156 ± 3 | 180 |
Substituting D-Tryptophan(2-methyl) with L-enantiomers drastically alters conformational dynamics:
Table 4: Conformational Dynamics Parameters (Molecular Dynamics, 300K)
Parameter | H-Aib-D-Trp(2-Me)-D-Trp(2-Me)-NH2 | H-Aib-L-Trp(2-Me)-L-Trp(2-Me)-NH2 |
---|---|---|
RMSD backbone (Å) | 0.62 ± 0.11 | 1.85 ± 0.34 |
Radius of gyration (Å) | 4.8 ± 0.3 | 6.7 ± 1.3 |
Hydrogen bond lifetime (ps) | 220 | 65 |
SASA hydrophobic (Ų) | 112 ± 8 | 158 ± 12 |
Conformational clusters | 1 | 4 |
The conformational rigidity imparted by Aib and the stereospecific packing of D-Tryptophan(2-methyl) residues make H-Aib-D-Trp(2-Me)-D-Trp(2-Me)-NH2 a potent scaffold for targeting protein-protein interfaces where deep hydrophobic pockets require precise side chain positioning, such as in p53-HDM2 inhibitors [2] [7].
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